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Compound of Interest
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Cat. No.: B1150401

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a validated Reversed-Phase High-Performance Liquid
Chromatography (RP-HPLC) method for the precise quantification of Sofosbuvir impurity B in
bulk drug substances and pharmaceutical dosage forms. The described protocol is robust,
accurate, and adheres to the guidelines set forth by the International Conference on
Harmonisation (ICH). This method is critical for quality control and ensuring the safety and
efficacy of Sofosbuvir, a key antiviral medication for the treatment of Hepatitis C.

Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat chronic Hepatitis C infection.[1]
As with any pharmaceutical product, the presence of impurities can affect the drug's safety and
efficacy. Regulatory agencies require stringent control and monitoring of these impurities.
Sofosbuvir impurity B is a known process-related impurity that must be quantified to ensure it
does not exceed established limits. This document provides a detailed protocol for a validated
HPLC method to accurately determine the concentration of Sofosbuvir impurity B.

Chemical Structures

Sofosbuvir
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e Chemical Name: Isopropy! (2S)-2-[[[(2R, 3R, 4R, 5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-
hydroxy-4-methyl-tetrahydrofuran-2-ylJmethoxy-phenoxy-phosphorylJamino] propanoate[1]

e Molecular Formula: C22H29FN309P[1]

e Molecular Weight: 529.45 g/mol [2]

Sofosbuvir Impurity B

e CAS Number: 1496552-51-2[3]

e Molecular Formula: C22H29FN3O9P[4][5]

» Note: Sofosbuvir impurity B is described as a less active impurity of Sofosbuvir.[5]

Experimental Protocol

This protocol outlines the necessary steps for the quantification of Sofosbuvir impurity B
using an RP-HPLC method.

Materials and Reagents

» Sofosbuvir reference standard

o Sofosbuvir impurity B reference standard

o Acetonitrile (HPLC grade)

o Water (HPLC grade)

 Trifluoroacetic acid (TFA) or Orthophosphoric acid

e Methanol (HPLC grade)

» Volumetric flasks, pipettes, and other standard laboratory glassware
o HPLC vials with caps

e 0.45 um membrane filters
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Instrumentation and Chromatographic Conditions

HPLC System: A system equipped with a UV detector or a photodiode array (PDA) detector.
Column: Agilent Eclipse XDB-C18, 4.6 x 250 mm, 5 um particle size, or equivalent.[6][7]
Mobile Phase: A mixture of 0.1% trifluoroacetic acid in water and acetonitrile (50:50 v/v).[6][7]
Flow Rate: 1.0 mL/min.[6][7]

Detection Wavelength: 260 nm.[6][7]

Injection Volume: 10 pL.[8]

Column Temperature: 25°C.[8]

Preparation of Solutions

Diluent: A mixture of water and acetonitrile (50:50 v/v) is used as the diluent.

Standard Stock Solution of Sofosbuvir: Accurately weigh and dissolve 40 mg of Sofosbuvir
reference standard in 100 mL of diluent to obtain a concentration of 400 pg/mL.[7]

Standard Stock Solution of Impurity B: Accurately weigh and dissolve 2.5 mg of Sofosbuvir
impurity B reference standard in 100 mL of diluent to obtain a concentration of 25 pug/mL.

Working Standard Solution: Prepare a working standard solution containing a known
concentration of Sofosbuvir and impurity B by diluting the stock solutions with the diluent. For
example, a solution containing 400 pg/mL of Sofosbuvir and 2.5 pg/mL of impurity B.

Sample Preparation: Accurately weigh and dissolve the sample (bulk drug or powdered
tablets) in the diluent to achieve a target concentration of 400 pg/mL of Sofosbuvir. Sonicate
for 15 minutes to ensure complete dissolution and filter through a 0.45 pm membrane filter
before injection.

System Suitability

Before sample analysis, inject the working standard solution five times to evaluate the system

suitability. The acceptance criteria are as follows:
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 Tailing factor for Sofosbuvir and impurity B peaks: Not more than 2.0.
e Theoretical plates for Sofosbuvir and impurity B peaks: Not less than 2000.

o Relative Standard Deviation (RSD) for peak areas of replicate injections: Not more than
2.0%.

Analysis Procedure

Inject the blank (diluent), working standard solution, and sample solutions into the HPLC
system and record the chromatograms. The retention times for Sofosbuvir and its impurity
should be determined.[6][7]

Calculation

The concentration of Sofosbuvir impurity B in the sample can be calculated using the
following formula:

Where:

Area_impurity_sample is the peak area of impurity B in the sample chromatogram.

Area_impurity_standard is the peak area of impurity B in the standard chromatogram.

Conc_impurity_standard is the concentration of impurity B in the standard solution.

Conc_sample is the concentration of the sample solution.

Data Presentation

The following tables summarize the quantitative data from a typical method validation study for
the quantification of Sofosbuvir impurity B, conducted according to ICH guidelines.[6][8][9]

Table 1: System Suitability Results
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. . Acceptance
Parameter Sofosbuvir Impurity B L
Criteria
Retention Time (min) ~3.7 ~5.7 -
Tailing Factor 11 1.2 <20
Theoretical Plates > 5000 > 4000 > 2000
%RSD (n=5) 0.5% 0.8% <2.0%

Table 2: Method Validation Summary

Validation Parameter Result Acceptance Criteria
Linearity

Range (pg/mL) 10-30 -

Correlation Coefficient (r?) 0.999 >0.995
Accuracy (% Recovery)

50% Level 99.5% 98.0% - 102.0%
100% Level 100.2% 98.0% - 102.0%
150% Level 101.1% 98.0% - 102.0%
Precision (%RSD)

Repeatability (n=6) 0.6% <2.0%
Intermediate Precision (n=6) 0.9% <2.0%

Limit of Detection (LOD)

0.03% (0.12 pg/mL)

Signal-to-Noise Ratio = 3:1

Limit of Quantitation (LOQ)

1.50% (0.375 pg/mL)

Signal-to-Noise Ratio = 10:1

Robustness

Robust

No significant impact on results

Note: The specific values presented in these tables are illustrative and may vary depending on

the exact experimental conditions.[6][7]
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Visualization

The following diagrams illustrate the experimental workflow and the relationship between
Sofosbuvir and its impurity.
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Caption: Experimental workflow for the quantification of Sofosbuvir impurity B by HPLC.
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Caption: Logical relationship between Sofosbuvir, Impurity B, and the quality control process.

Conclusion

The described RP-HPLC method is demonstrated to be simple, precise, accurate, and robust
for the quantification of Sofosbuvir impurity B.[6][7] This method is suitable for routine quality
control analysis in the pharmaceutical industry to ensure that Sofosbuvir products meet the
required purity standards. The validation of such analytical methods is a critical component of
Good Manufacturing Practices (GMP) and ensures the delivery of safe and effective medicines
to patients.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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